molecular formula C10H13ClN2O B2469465 3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride CAS No. 2567495-52-5

3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride

Cat. No. B2469465
CAS RN: 2567495-52-5
M. Wt: 212.68
InChI Key: PUWZOQFBSAKMPH-UHFFFAOYSA-N
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Description

“3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride” is a chemical compound with the CAS Number: 2567495-52-5 . It has a molecular weight of 212.68 . The compound is typically stored at 4 degrees Celsius and comes in a powder form . The IUPAC name for this compound is 3-(2-(methylamino)ethoxy)benzonitrile hydrochloride .


Molecular Structure Analysis

The InChI code for “3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride” is 1S/C10H12N2O.ClH/c1-12-5-6-13-10-4-2-3-9(7-10)8-11;/h2-4,7,12H,5-6H2,1H3;1H . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride” is a powder that is stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been a subject of study for the synthesis of various organic compounds. For instance, it has been used in the synthesis of benzofuro[3,2-b]quinolines, benzothieno[3,2-b]quinolines, and indolo[3,2-b]quinolines. These are created through treatment with phenacylbromides under alkaline conditions, leading to nucleophilic cyclization and the formation of tetracyclic quinolinones. This process represents a new method for preparing quindoline and its analogs (Rádl, Konvička, & Váchal, 2000).

Antimicrobial Activity

  • Some derivatives of the compound have been synthesized and shown moderate to significant antimicrobial properties. These derivatives have been effective against a range of antibiotic-susceptible standards and clinically isolated strains of Gram-positive and Gram-negative bacteria, yeasts, and fungal pathogens (Ostrowska et al., 2013).

Biotransformation

  • Biotransformation of similar compounds (cyanomethyl benzonitrile compounds) has been studied using the soil bacterium Rhodococcus rhodochrous LL100-21. This bacterium, when grown on specific nitrile compounds, induced the formation of nitrile hydrolyzing enzymes. This process results in hydrolysis of the aromatic nitrile to produce various acids, showing the potential for environmental bioremediation applications (Dadd et al., 2001).

Catalysis in Aqueous Solutions

  • The compound's derivatives have been studied for their catalytic activity in aqueous solutions. For example, a study involving molybdocene explored the hydration of nitriles to amides in water, revealing potential applications in green chemistry and catalysis (Breno, Pluth, & Tyler, 2003).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

properties

IUPAC Name

3-[2-(methylamino)ethoxy]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-12-5-6-13-10-4-2-3-9(7-10)8-11;/h2-4,7,12H,5-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWZOQFBSAKMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC(=C1)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride

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